1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a complex structure with multiple functional groups, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole core. The Fischer indole synthesis is a common method used to construct the indole ring system . This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
This can be achieved through electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus oxychloride .
The ethyl side chain is then introduced through a Friedel-Crafts alkylation reaction, using an appropriate alkyl halide and a Lewis acid catalyst . The pyrrolidine ring is constructed through a cyclization reaction, typically involving the condensation of an amine with a carbonyl compound .
Finally, the methoxybenzyl group is introduced through a nucleophilic substitution reaction, using a methoxybenzyl halide and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, electrophiles, appropriate solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind to various receptors and enzymes, modulating their activity . The chloro substituent and other functional groups may enhance the compound’s binding affinity and specificity . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide: Similar structure with a fluorine substituent instead of chlorine.
1-[2-(5-bromo-1H-indol-3-yl)ethyl]-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide: Similar structure with a bromine substituent instead of chlorine.
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide: Similar structure with a methyl substituent instead of chlorine.
Uniqueness
The uniqueness of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity . The presence of the chloro substituent, in particular, may enhance its binding affinity and specificity for certain molecular targets .
Properties
Molecular Formula |
C23H24ClN3O3 |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H24ClN3O3/c1-30-19-5-2-15(3-6-19)12-26-23(29)17-10-22(28)27(14-17)9-8-16-13-25-21-7-4-18(24)11-20(16)21/h2-7,11,13,17,25H,8-10,12,14H2,1H3,(H,26,29) |
InChI Key |
LVAHQBAGRGVNNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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